

quantitative comparison of resolution achieved with 6-HoeHESIR and other probes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-HoeHESIR

Cat. No.: B12374670

[Get Quote](#)

A Comparative Guide to Super-Resolution DNA Probes: **6-HoeHESIR** (SiR-Hoechst) and Alternatives

For researchers, scientists, and drug development professionals seeking to visualize DNA at the nanoscale, the choice of fluorescent probe is critical to achieving high-resolution images. This guide provides a quantitative comparison of the super-resolution capabilities of **6-HoeHESIR** (commonly known as SiR-Hoechst), a far-red DNA stain, with other widely used DNA probes. The data presented is supported by experimental protocols and visualizations to aid in the selection of the most suitable probe for your research needs.

Data Presentation: Quantitative Comparison of DNA Probes

The following table summarizes the key performance metrics of various DNA probes used in super-resolution microscopy. The resolution is presented as the Full Width at Half Maximum (FWHM), a standard measure of the sharpness of a feature in an image. Lower FWHM values indicate higher resolution.

Probe	Super-Resolution Technique	Achieved Resolution (FWHM)	Binding Mechanism	Key Advantages
6-HoeHESIR (SiR-Hoechst)	STED	~72 nm (with deconvolution)[1]	Minor Groove Binding	Live-cell compatible, far-red excitation minimizes phototoxicity, fluorogenic.[2]
YOYO-1	dSTORM	67 nm	Intercalation	High quantum yield upon binding, suitable for single-molecule imaging.
SYTOX Orange	STORM/BALM	Localization Precision: 27 nm	Intercalation	High fluorescence enhancement, suitable for dynamic DNA imaging.[3]
PicoGreen	STED	Not specified (typically 50-100 nm for STED)[4][5]	Intercalation	Recommended for STED with 592 nm and 660 nm lasers.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for live-cell STED microscopy with SiR-Hoechst and dSTORM imaging of DNA with YOYO-1.

Live-Cell STED Microscopy with SiR-Hoechst

This protocol is adapted from studies achieving super-resolution imaging of chromatin in living cells.

1. Cell Culture and Staining:

- Culture HeLa cells on glass-bottom dishes suitable for high-resolution microscopy.
- Prepare a stock solution of SiR-Hoechst in DMSO.
- Dilute the SiR-Hoechst stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration of 1-5 μM .
- Replace the culture medium of the cells with the staining solution and incubate for 1-2 hours at 37°C in a CO₂ incubator.

2. Imaging:

- Use a STED microscope equipped with a pulsed 775 nm depletion laser and a 640 nm excitation laser.
- Maintain live-cell imaging conditions (37°C, 5% CO₂) throughout the experiment.
- Acquire images using a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion).
- Set the pixel size to 20 nm for optimal sampling.
- Apply time-gating detection (e.g., 0.3-6.0 ns) to filter out unwanted background fluorescence.
- Image reconstruction and deconvolution can be applied to further enhance the resolution.

dSTORM Imaging of DNA with YOYO-1

This protocol is based on methods for super-resolution imaging of single DNA molecules.

1. Sample Preparation:

- Prepare a solution of lambda-DNA (λ -DNA) in a suitable buffer (e.g., TE buffer).
- Incubate the λ -DNA with YOYO-1 at a dye-to-base-pair ratio of 1:10 for at least 2 hours to ensure homogenous staining.

- Stretch and immobilize the stained DNA molecules on a glass coverslip. This can be achieved by flowing the DNA solution through a microfluidic channel with a modified surface.

2. Imaging Buffer:

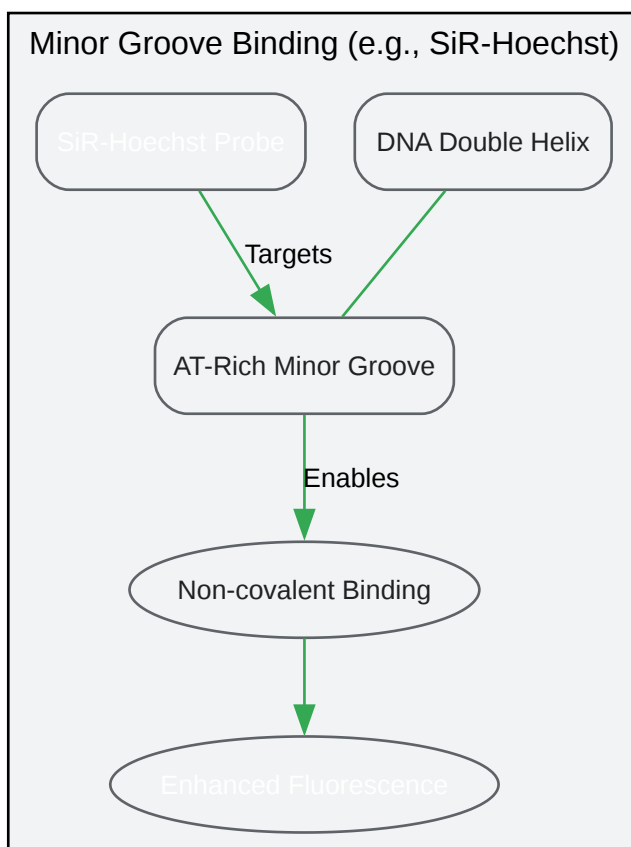
- Prepare a STORM imaging buffer to promote the photoswitching of the YOYO-1 dye. A common buffer consists of a glucose oxidase and catalase oxygen scavenging system and a primary thiol, such as β -mercaptoethanol (BME) or mercaptoethylamine (MEA), in a buffered solution.

3. Imaging:

- Use a total internal reflection fluorescence (TIRF) microscope equipped for STORM imaging.
- Excite the YOYO-1 with a 488 nm laser.
- Acquire a time series of thousands of images (frames) with a short exposure time (e.g., 50 ms) to capture the stochastic blinking of individual YOYO-1 molecules.
- The localization of each blinking event is determined with sub-pixel accuracy.
- Reconstruct the final super-resolution image from the coordinates of all localized molecules.

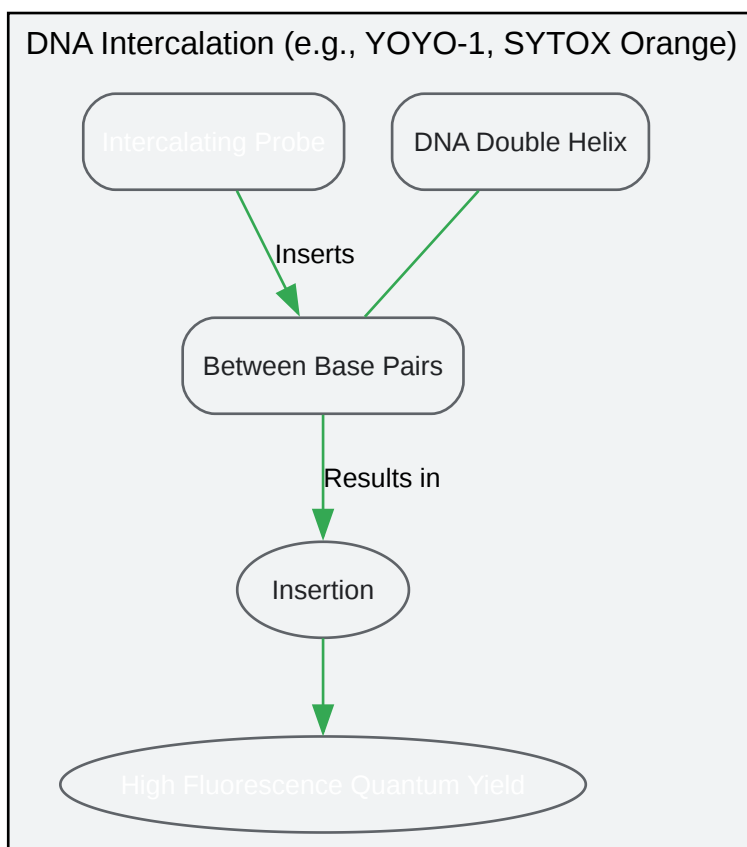
Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the DNA binding mechanisms of the discussed probes and a typical super-resolution microscopy workflow.



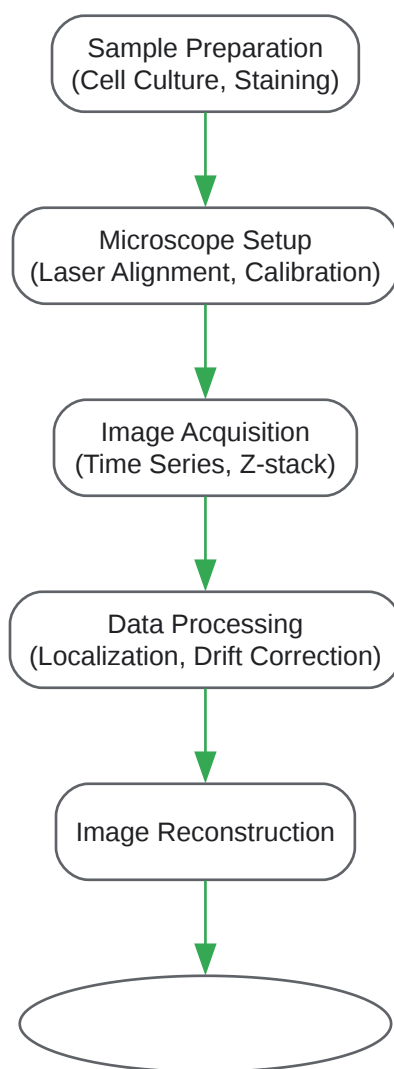
[Click to download full resolution via product page](#)

DNA Minor Groove Binding Mechanism



[Click to download full resolution via product page](#)

DNA Intercalation Mechanism



[Click to download full resolution via product page](#)

General Super-Resolution Microscopy Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparing Super-Resolution Microscopy Techniques to Analyze Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive method to study the DNA's association with lamin and chromatin compaction in intact cell nuclei at super resolution - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02684H [pubs.rsc.org]
- 4. What is the resolution of a STED microscope? [abberior.rocks]
- 5. Superresolution | Integrated Light Microscopy Core [voices.uchicago.edu]
- To cite this document: BenchChem. [quantitative comparison of resolution achieved with 6-HoeHESIR and other probes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374670#quantitative-comparison-of-resolution-achieved-with-6-hoehesir-and-other-probes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com